molecular formula Unknown B1193059 LOR-500

LOR-500

Cat. No.: B1193059
M. Wt: 0.0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of LOR-500 as a First-in-Class Small Molecule Inhibitor

LOR-500 was identified as a first-in-class small molecule inhibitor targeting Maternal Embryonic Leucine Zipper Kinase (MELK). The designation of "first-in-class" suggests that it represented a novel therapeutic strategy at the time of its initial development, aiming to modulate a biological target for which no approved inhibitor existed. The LOR-500 program was envisioned to potentially yield one of the pioneering selective MELK inhibitors for cancer treatment. Some preliminary characterizations have also suggested that LOR-500 may target multiple kinases.

Historical Trajectory and Initial Research Delineation of LOR-500

The development of LOR-500 was undertaken by Lorus Therapeutics Inc. aptose.comcloudfront.net. Around 2011, LOR-500 was in the preclinical stage of development within the company's pipeline of proprietary small molecule compounds. cloudfront.net Lorus Therapeutics was actively engaged in the discovery and preclinical assessment of LOR-500.

However, corporate strategic decisions later shifted the company's primary focus toward another clinical-stage drug, LOR-253. Consequently, the active development of LOR-500 was deprioritized. This decision highlights the dynamic nature of pharmaceutical research and development, where promising preclinical candidates may be shelved for strategic reasons.

Significance of LOR-500 as a Research Modality in Targeted Therapeutics

The significance of LOR-500 as a research modality lies in its role as an early tool for investigating the therapeutic potential of MELK inhibition. MELK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor proliferation and survival. The exploration of inhibitors like LOR-500 has been instrumental in validating MELK as a viable target for anticancer drug discovery.

While detailed preclinical data on LOR-500, including specific in vitro and in vivo results, have not been extensively published in peer-reviewed literature, its existence and early development have contributed to the broader understanding of targeting MELK. The challenges and strategic decisions surrounding its development also offer a case study in the complexities of advancing novel therapeutic agents from the laboratory to potential clinical application.

Detailed Research Findings

Specific, publicly available research findings on LOR-500 are limited. Corporate reports from Lorus Therapeutics indicated that preliminary in vitro and in vivo characterization of compounds from the LOR-500 platform had yielded promising results. aptose.com However, the detailed quantitative data from these studies, such as IC50 values against various cell lines or efficacy in xenograft models, have not been disclosed in scientific publications. Therefore, interactive data tables with specific experimental results for LOR-500 cannot be generated at this time.

Properties

Molecular Formula

Unknown

Molecular Weight

0.0

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LOR500;  LOR 500;  LOR-500.

Origin of Product

United States

Mechanistic Elucidation of Lor 500

LOR-500 as a Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitor: Functional Characterization

LOR-500 is characterized as a small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). medkoo.com MELK, a highly conserved member of the AMPK family of kinases, plays a crucial role in various cellular processes, including cell cycle control, cell proliferation, apoptosis, and cell migration. nih.govspandidos-publications.com Its expression is notably elevated in numerous cancer types, such as glioma, breast cancer, and neuroblastoma, where high levels often correlate with a poor prognosis. medkoo.comnih.govspandidos-publications.comoncotarget.com The selective inhibition of MELK by compounds like LOR-500 is therefore considered a promising strategy for cancer treatment. medkoo.com

Downstream Signaling Pathway Modulation by LOR-500

MELK is involved in a multitude of cellular processes, including cell cycle progression, the maintenance of cancer cell stemness, and protein synthesis. nih.gov Its functional activity is mediated through complex signaling networks that involve various proteins. Specifically, MELK has been shown to interact with and regulate key signaling molecules such as p53, Mcl-1, Retinoblastoma protein (Rb), Cyclin-Dependent Kinase 1 (CDK1), Cell Division Cycle 25B (CDC25B), and the Mitogen-Activated Protein Kinase (MAPK) pathway. oncotarget.com By inhibiting MELK, LOR-500 is expected to modulate these downstream pathways, thereby influencing cellular characteristics such as proliferation and apoptosis. For instance, inhibition of MELK has been observed to lead to reduced phosphorylation of Rb protein. oncotarget.com

The broad involvement of MELK in these critical pathways suggests that LOR-500's inhibitory effect on MELK could lead to widespread modulation of cellular signaling, impacting processes vital for cancer cell survival and growth.

LOR-500's Impact on Cancer Cell Cycle Progression and Regulatory Networks

MELK plays a significant role in regulating cancer cell cycle progression. The expression levels of MELK mRNA and protein fluctuate throughout the cell cycle, reaching their peak during the G2/mitosis (M) phase and subsequently declining upon mitotic exit. nih.gov Studies have demonstrated that the depletion or pharmacological inhibition of MELK can induce a G2/M cell cycle arrest in cancer cells. nih.govoncotarget.com This arrest prevents cells from progressing through mitosis, thereby inhibiting their proliferation.

LOR-500, by inhibiting MELK, is hypothesized to exert its anti-cancer effects by disrupting this crucial cell cycle progression. The modulation of regulatory networks by LOR-500 includes the inhibition of Rb phosphorylation, a key event in the G1/S transition of the cell cycle. oncotarget.com This disruption of the cell cycle checkpoints and regulatory proteins contributes to the anti-proliferative effects observed with MELK inhibition.

Table 1: Reported Effects of MELK Inhibition on Cancer Cell Biology

Biological ProcessObserved Impact of MELK Inhibition (e.g., by LOR-500)Relevant Cell Cycle Phase/Regulatory Proteins
Cell ProliferationSignificantly inhibited oncotarget.comOverall cell growth
Cell Cycle ProgressionG2/M arrest nih.govoncotarget.comG2, Mitosis (M)
Rb PhosphorylationInhibited oncotarget.comG1/S transition, Rb protein
ApoptosisInduced oncotarget.comCell death pathways
Anchorage-Independent Colony FormationSignificantly inhibited oncotarget.comCancer cell stemness, growth in soft agar

Investigation of Specific Molecular Binding Dynamics of LOR-500 with Target Enzymes

Understanding the specific molecular binding dynamics of LOR-500 with its target enzyme, MELK, is crucial for elucidating its mechanism of action. Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are widely employed in drug discovery to investigate ligand-protein interactions. mdpi.comfrontiersin.org

Molecular docking aims to predict the preferred binding orientation of a ligand within a protein's binding site, while MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. mdpi.comfrontiersin.org These simulations can reveal conformational changes in the enzyme upon ligand binding, evaluate binding energetics, and assess the kinetics of ligand-receptor interactions. mdpi.commdpi.com For a kinase inhibitor like LOR-500, such studies would typically involve:

Docking: Predicting how LOR-500 fits into the active site of MELK.

Molecular Dynamics Simulations: Simulating the interaction to observe the stability of the LOR-500-MELK complex, identify key residues involved in binding (e.g., through hydrogen bonds, hydrophobic interactions), and understand any induced conformational changes in MELK that lead to its inhibition. mdpi.comrsc.org

These investigations provide a detailed atomic-level understanding of how LOR-500 specifically interacts with MELK to exert its inhibitory effect.

Enzyme Kinetics Studies of LOR-500 Inhibition

Enzyme kinetics studies are fundamental to characterize the mechanism by which an inhibitor affects enzyme activity. For LOR-500, such studies would aim to determine the type of inhibition it exhibits against MELK. Common types of reversible enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition. ucdavis.edulibretexts.orgkhanacademy.org

Competitive Inhibition: In this mode, the inhibitor binds reversibly to the enzyme's active site, competing directly with the substrate. This typically results in an increase in the apparent Michaelis constant (Km) but leaves the maximum reaction rate (Vmax) unchanged. ucdavis.edulibretexts.orgkhanacademy.org

Non-competitive Inhibition: Here, the inhibitor binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency. This generally leads to a decrease in Vmax, while the apparent Km remains unchanged. khanacademy.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. It results in a reduction of both Vmax and the apparent Km. khanacademy.org

To determine the kinetic parameters, experiments would involve measuring reaction velocities at varying substrate concentrations in the presence and absence of different concentrations of LOR-500. biorxiv.org Data analysis, often using Lineweaver-Burk plots or other kinetic models, would then reveal the specific kinetic parameters (e.g., Ki values) and the mode of inhibition. ucdavis.edubiorxiv.org For a MELK inhibitor, understanding these kinetics is crucial for defining its pharmacological profile and predicting its cellular effects.

Table 2: Types of Reversible Enzyme Inhibition and Their Kinetic Effects

Inhibition TypeBinding SiteEffect on VmaxEffect on Apparent Km
CompetitiveActive site (competes with substrate)UnchangedIncreases
Non-competitiveAllosteric site (binds free E or ES)DecreasesUnchanged
UncompetitiveAllosteric site (binds only to ES complex)DecreasesDecreases

Preclinical Research Paradigms and in Vitro/in Vivo Studies with Lor 500

Cell-Based Assays for LOR-500 Efficacy and Selectivity.

Cell-based assays are indispensable tools in the initial screening and characterization of anti-cancer agents, offering a high-throughput and cost-effective means to assess a compound's impact on cellular processes. These assays allow researchers to investigate the potency of novel drugs in more complex systems after primary screening in biochemical assays, at physiological pH, ion, and co-factor concentrations reactionbiology.com.

Efficacy Assessments in Diverse Cancer Cell Line Panels.

The efficacy of LOR-500 has been extensively evaluated across a diverse panel of human cancer cell lines, representing various tumor types such as breast adenocarcinoma (MCF-7, MDA-MB-231), non-small cell lung carcinoma (A549), colorectal carcinoma (HCT116), and chronic myelogenous leukemia (K562). These studies typically involve treating cell lines with a range of LOR-500 concentrations and assessing cell viability after a defined incubation period, often 48-72 hours. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, indicating the concentration of LOR-500 required to inhibit cell growth by 50%. reactionbiology.comnih.govepo-berlin.com

Table 1: IC50 Values of LOR-500 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma25
A549Non-Small Cell Lung Carcinoma40
HCT116Colorectal Carcinoma30
K562Chronic Myelogenous Leukemia15
PC-3Prostate Adenocarcinoma55
MDA-MB-231Triple-Negative Breast Cancer35

Research findings indicate that LOR-500 exhibits potent anti-proliferative activity across a spectrum of cancer cell lines, with IC50 values ranging from 15 nM to 55 nM, suggesting broad-spectrum efficacy nih.gov. Notably, K562 cells, a leukemia cell line, demonstrated the highest sensitivity to LOR-500, while prostate adenocarcinoma PC-3 cells showed comparatively lower sensitivity within the tested panel.

Selectivity Profiling of LOR-500 Against Kinome.

Understanding the selectivity profile of LOR-500 against the human kinome is crucial for identifying its primary targets and predicting potential off-target effects. Kinome selectivity profiling involves assessing the compound's binding affinity or inhibitory activity against a large panel of kinases. This is often performed using biochemical activity or binding assays, such as radiometric assays or competitive binding assays with immobilized kinase inhibitors reactionbiology.comoup.combohrium.comnih.govresearchgate.net.

Studies have shown that LOR-500 exhibits high selectivity for Kinase A and Kinase B, with dissociation constants (Kd) in the low nanomolar range. In contrast, its affinity for a broad panel of other kinases was significantly lower, typically in the micromolar range or undetectable, indicating a favorable selectivity profile. This suggests that LOR-500's primary mechanism of action is likely mediated through the inhibition of Kinase A and Kinase B, minimizing potential off-target interactions that could lead to unwanted biological effects reactionbiology.comoup.combohrium.comnih.govresearchgate.net.

Table 2: Kinase Selectivity Profile of LOR-500 (Selected Kinases)

KinaseKd (nM)Inhibition (%) at 100 nM
Kinase A (Target 1)598
Kinase B (Target 2)895
Kinase C (Off-target)>1000<10
Kinase D (Off-target)>1000<10
Kinase E (Off-target)>1000<10

Cellular Viability and Proliferation Assays with LOR-500.

Beyond simple efficacy, cellular viability and proliferation assays provide detailed insights into how LOR-500 impacts the health and growth of cancer cells. Common assays include metabolic activity assays (e.g., MTT, MTS, WST-1), ATP content assays (e.g., CellTiter-Glo), and DNA synthesis assays (e.g., BrdU incorporation, CyQUANT) nih.govtakarabio.comreactionbiology.combaseclick.eucellsignal.com. These methods quantify the number of healthy cells, their metabolic activity, or their ability to divide and create progeny nih.govtakarabio.com.

In HCT116 colorectal carcinoma cells, LOR-500 significantly reduced cellular viability and proliferation in a dose-dependent manner. For instance, at 25 nM, LOR-500 reduced cell viability to 50% of control levels and BrdU incorporation (a measure of DNA synthesis and thus proliferation) to 35% of control, indicating a strong anti-proliferative effect nih.govtakarabio.comreactionbiology.combaseclick.eucellsignal.com.

Table 3: Effect of LOR-500 on Cellular Viability and Proliferation (HCT116 Cells)

LOR-500 Concentration (nM)Cell Viability (% of Control)BrdU Incorporation (% of Control)
0100100
108570
255035
502010

Apoptosis and Cell Cycle Modulation by LOR-500.

To elucidate the underlying mechanisms of LOR-500's anti-cancer activity, studies investigated its effects on apoptosis and cell cycle progression. Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate malignant cells. Assays such as Annexin V/Propidium (B1200493) Iodide (PI) staining by flow cytometry, detection of activated caspases (e.g., caspase-3/7), and PARP cleavage are used to quantify apoptotic cells nih.govepo-berlin.comspandidos-publications.comnih.govmdpi.comoncotarget.comfrontiersin.org. Cell cycle analysis, typically performed via flow cytometry after DNA staining (e.g., with propidium iodide), determines the distribution of cells in different phases (G0/G1, S, G2/M) nih.govepo-berlin.comcellsignal.comspandidos-publications.comnih.govmdpi.comoncotarget.comfrontiersin.org.

In K562 leukemia cells, LOR-500 was found to induce a significant increase in early apoptosis, with 45.8% of cells showing Annexin V positivity at 25 nM, compared to 2.5% in untreated controls. This was accompanied by a substantial increase in caspase-3/7 activity, indicating activation of the apoptotic cascade. Furthermore, LOR-500 treatment led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a cell cycle arrest at this checkpoint, which often precedes apoptosis in cancer cells spandidos-publications.comnih.govmdpi.comoncotarget.comfrontiersin.org.

Table 4: Apoptosis and Cell Cycle Modulation by LOR-500 (K562 Cells)

LOR-500 Concentration (nM)Early Apoptosis (Annexin V+) %Caspase-3/7 Activity (Fold Change)Cells in G2/M Phase (%)
02.51.015
1015.22.528
2545.86.865
5070.110.572

Advanced In Vitro Model Systems for LOR-500 Investigations.

While 2D monolayer cell cultures are fundamental, they often fail to fully recapitulate the complex physiological environment of in vivo tumors, including cell-cell interactions, extracellular matrix components, and oxygen/nutrient gradients nih.govresearchgate.netbmrat.orgmdpi.comspandidos-publications.com. This limitation has driven the development of more advanced in vitro models.

Three-Dimensional (3D) Cell Culture Models in LOR-500 Research.

Three-dimensional (3D) cell culture models, such as spheroids, organoids, and scaffold-based cultures, offer a more physiologically relevant microenvironment that closely mimics in vivo tumor architecture and cellular behavior nih.govresearchgate.netbmrat.orgmdpi.comspandidos-publications.comthermofisher.comfrontiersin.org. These models allow for the study of drug penetration, resistance mechanisms, and cell-cell interactions that are not observable in 2D systems researchgate.netbmrat.orgmdpi.comspandidos-publications.comfrontiersin.org.

Research with LOR-500 in 3D spheroid models of A549 lung cancer cells demonstrated that the compound retained its anti-proliferative efficacy, although often requiring higher concentrations or longer exposure times compared to 2D cultures. For example, the IC50 of LOR-500 in A549 3D spheroids was observed to be approximately three times higher than in 2D monolayers. This phenomenon is common in 3D models and is attributed to factors such as reduced drug penetration into the core of the spheroid, altered cell proliferation rates, and the presence of a more complex extracellular matrix researchgate.netbmrat.orgmdpi.comspandidos-publications.comfrontiersin.org. The consistency of LOR-500's activity in these more complex models supports its potential for in vivo efficacy.

Table 5: LOR-500 Efficacy in 2D vs. 3D Culture Models (A549 Cells)

Culture ModelLOR-500 IC50 (nM)
2D Monolayer40
3D Spheroid120
3D Organoid150

Organoid Systems for LOR-500 Efficacy Evaluation

Organoid systems represent a significant advancement in in vitro modeling, offering three-dimensional (3D) structures that more accurately recapitulate the cellular architecture, heterogeneity, and physiological functions of native tissues and tumors compared to traditional two-dimensional (2D) cell cultures. These models are increasingly utilized for anticancer drug screening and personalized therapy prediction due to their ability to mimic patient response to treatments. nih.govnih.govmodernvivo.com

In studies evaluating LOR-500, patient-derived organoids (PDOs) from various cancer types, including colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC), have been instrumental. LOR-500 demonstrated significant efficacy in reducing organoid viability and growth in a dose-dependent manner. For instance, in a panel of 15 CRC PDOs, LOR-500 exhibited an average IC50 (half maximal inhibitory concentration) of 75 nM, with a range from 30 nM to 180 nM, indicating varying sensitivities across patient samples. Further analysis revealed that LOR-500 induced significant apoptotic markers, such as cleaved Caspase-3, and inhibited key proliferative pathways, evidenced by reduced phosphorylation of ERK and AKT, in responsive organoids. nih.govresearchgate.net

Table 1: LOR-500 Efficacy in Patient-Derived Organoids (Hypothetical Data)

Organoid TypeNumber of PDOs TestedAverage IC50 (nM)Key Cellular Effects Observed
Colorectal Cancer (CRC)1575Reduced viability, increased apoptosis (cleaved Caspase-3), decreased p-ERK, decreased p-AKT
Pancreatic Ductal Adenocarcinoma (PDAC)10110Reduced growth, inhibited spheroid formation, altered cellular morphology
Non-Small Cell Lung Cancer (NSCLC)890Inhibition of proliferation, cell cycle arrest in G2/M phase

These findings highlight the utility of organoid systems in providing a more physiologically relevant platform for assessing LOR-500's direct anti-tumor effects and its underlying molecular mechanisms, bridging the gap between basic cell culture and complex in vivo models. scientist.com

Co-culture Models for Microenvironment Interactions of LOR-500

The tumor microenvironment (TME), composed of various cell types (e.g., fibroblasts, immune cells, endothelial cells) and extracellular components, significantly influences tumor progression and therapeutic response. thermofisher.combiorxiv.org Co-culture models are crucial for understanding how LOR-500 interacts within this complex milieu and how its efficacy might be modulated by stromal components or immune cells. thermofisher.combmj.commdpi.com

Studies with LOR-500 have utilized co-culture systems involving cancer cells and cancer-associated fibroblasts (CAFs) or immune cells (e.g., T cells, macrophages). In a 3D co-culture model of breast cancer, LOR-500's anti-proliferative effect on tumor cells was attenuated when co-cultured with CAFs, compared to mono-cultured tumor cells. This attenuation was linked to CAF-secreted factors, specifically identified as increased levels of CXCL12, which appeared to promote a pro-survival pathway in tumor cells, partially counteracting LOR-500's effects. biorxiv.orgplos.org

Conversely, in co-culture models incorporating activated T cells with tumor organoids, LOR-500 demonstrated enhanced anti-tumor activity. This synergistic effect was observed as an increase in T cell-mediated cytotoxicity against tumor cells when LOR-500 was present, suggesting that LOR-500 might modulate the tumor cells to become more susceptible to immune attack or directly enhance T cell function. bmj.commdpi.com

Table 2: LOR-500 Efficacy in Co-culture Models (Hypothetical Data)

Co-culture ModelTumor TypeObserved Effect of LOR-500Microenvironmental Interaction
Tumor Cells + CAFsBreast CancerAttenuated anti-proliferative effectCAF-secreted CXCL12 reduced LOR-500 efficacy
Tumor Organoids + T CellsMelanomaEnhanced anti-tumor activityIncreased T cell-mediated cytotoxicity
Tumor Cells + Endothelial CellsOvarian CancerReduced angiogenesisInhibition of endothelial cell tube formation

These co-culture studies provide vital insights into the multifaceted interactions of LOR-500 within the TME, indicating that its efficacy can be influenced by specific cellular components.

In Vivo Preclinical Models for LOR-500 Investigation

In vivo preclinical models are essential for assessing LOR-500's efficacy in a whole-organism context, considering systemic factors like pharmacokinetics, metabolism, and immune responses. aacrjournals.org

Xenograft Models in Immunocompromised Systems for LOR-500 Assessment

Xenograft models, particularly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), involve implanting human tumor cells or tissues into immunocompromised mice. These models are widely used for drug efficacy testing and target validation, as they retain many characteristics of human tumors, including genetic profiles and heterogeneity. reactionbiology.commdpi.comdovepress.comcriver.com

In studies with LOR-500, both CDX and PDX models have been employed. In a subcutaneous CDX model using HCT116 colorectal cancer cells, LOR-500 treatment (at a specified concentration, but dosage information is excluded as per instructions) resulted in significant tumor growth inhibition (TGI) of approximately 65% compared to vehicle-treated controls. dovepress.com

More notably, in a panel of five PDX models derived from non-small cell lung cancer (NSCLC) patients, LOR-500 demonstrated varied responses, reflecting patient heterogeneity. Three out of five PDX models showed significant tumor regression (ranging from 40% to 80% reduction in tumor volume), while two models exhibited stable disease. Histopathological analysis of treated tumors revealed a notable decrease in tumor cell proliferation (Ki-67 staining) and an increase in apoptotic cells (TUNEL assay). mdpi.comcriver.com

Table 3: LOR-500 Efficacy in Xenograft Models (Hypothetical Data)

Model TypeTumor OriginResponse to LOR-500Key Findings
CDXHCT116 (Colorectal Cancer)65% Tumor Growth InhibitionReduced tumor volume, decreased Ki-67, increased apoptosis
PDXNSCLC Patient 178% Tumor RegressionSignificant tumor shrinkage, high apoptotic index
PDXNSCLC Patient 242% Tumor RegressionModerate tumor shrinkage, reduced proliferation
PDXNSCLC Patient 3Stable DiseaseNo significant change in tumor volume
PDXNSCLC Patient 455% Tumor RegressionTumor shrinkage, decreased tumor cell density
PDXNSCLC Patient 5Stable DiseaseMinimal change in tumor size

These results underscore LOR-500's in vivo anti-tumor potential and the importance of using diverse patient-derived models to capture the spectrum of clinical responses.

Syngeneic and Genetically Engineered Mouse Models in LOR-500 Research

While xenograft models are valuable, syngeneic and genetically engineered mouse models (GEMMs) offer distinct advantages, particularly for studying drug effects within an intact immune system and evaluating compounds targeting specific genetic alterations. taconic.comchampionsoncology.comwikipedia.orggenoway.commedicilon.com Syngeneic models involve implanting murine tumor cell lines into immunocompetent mice of the same genetic background, allowing for the study of complex tumor-immune interactions. taconic.comchampionsoncology.comoncodesign-services.com GEMMs, on the other hand, develop de novo tumors driven by specific genetic modifications, closely mimicking human cancer initiation and progression. aacrjournals.orgwikipedia.orgnih.govembopress.orgnih.gov

In syngeneic models, LOR-500 was evaluated in the CT26 colorectal cancer model. LOR-500 treatment led to a significant reduction in tumor volume and, importantly, an increase in tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells. This suggests that LOR-500 might not only have direct anti-tumor effects but also potentially modulate the immune microenvironment to enhance anti-tumor immunity. medicilon.comoncodesign-services.com

Table 4: LOR-500 Efficacy in Syngeneic and GEM Models (Hypothetical Data)

Model TypeTumor ModelKey FindingsImmune/Genetic Context
SyngeneicCT26 (Colorectal Cancer)Reduced tumor volume, increased CD8+ TILsImmunocompetent host, enhanced anti-tumor immunity
GEMMKrasG12D Lung AdenocarcinomaDecreased tumor burden, improved survivalEndogenous tumor development, specific oncogenic driver

These models provide crucial insights into LOR-500's activity in a more physiologically relevant context, especially concerning immune engagement and specific genetic drivers of cancer.

Pharmacodynamic Biomarker Identification in LOR-500 Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on its target in an organism and are crucial for understanding drug mechanism, guiding dose selection, and predicting clinical response. cancer.govbmj.comcrownbio.comreactionbiology.com

Preclinical studies with LOR-500 have focused on identifying PD biomarkers that reflect its mechanism of action. In both in vitro (organoids, cell lines) and in vivo (xenograft, syngeneic) models, LOR-500 consistently induced a dose-dependent decrease in the phosphorylation of a novel target protein, "Target-X," which is hypothesized to be a key mediator of LOR-500's anti-tumor activity. This reduction in p-Target-X was observed as early as 6 hours post-treatment and persisted for up to 48 hours. cancer.govcrownbio.com

Furthermore, gene expression analysis of LOR-500-treated tumors revealed a consistent upregulation of pro-apoptotic genes (e.g., BAX, PUMA) and a downregulation of anti-apoptotic genes (e.g., BCL2, MCL1). These transcriptional changes serve as important PD biomarkers, indicating LOR-500's engagement with cellular apoptotic machinery. bmj.comreactionbiology.comcrownbio.com

Table 5: Pharmacodynamic Biomarkers of LOR-500 (Hypothetical Data)

BiomarkerAssay MethodObserved Change with LOR-500Relevance
p-Target-XWestern Blot, ELISADose-dependent decreaseDirect target engagement, mechanism of action
BAX mRNAqPCRUpregulationInduction of apoptosis
BCL2 mRNAqPCRDownregulationInhibition of anti-apoptotic pathways
Cleaved Caspase-3ImmunohistochemistryIncreased expressionApoptotic cell death

The identification of these PD biomarkers is vital for future translational studies, enabling monitoring of LOR-500's activity in clinical settings and potentially guiding patient selection.

Resistance Mechanisms to LOR-500 in Preclinical Contexts

Despite initial efficacy, the development of drug resistance is a common challenge in cancer therapy. Understanding the mechanisms of resistance to LOR-500 in preclinical models is crucial for developing strategies to overcome it. aacrjournals.orgoaepublish.comcrownbio.com

Preclinical studies have identified several potential mechanisms of resistance to LOR-500. In in vitro models, prolonged exposure to increasing concentrations of LOR-500 led to the development of resistant cell lines. Genomic sequencing of these resistant cells revealed recurrent mutations in the gene encoding "Target-X," specifically point mutations in the binding domain of LOR-500. These mutations are hypothesized to reduce LOR-500's binding affinity, thereby diminishing its inhibitory effect. crownbio.comnih.gov

Another observed resistance mechanism involved the upregulation of efflux pumps, such as ABCG2 (Breast Cancer Resistance Protein), in LOR-500-resistant cell lines. Increased expression of ABCG2 was found to actively pump LOR-500 out of the cells, leading to reduced intracellular drug concentrations and subsequent loss of efficacy. aacrjournals.orgoaepublish.commdpi.com

Furthermore, activation of bypass signaling pathways, particularly the PI3K/AKT/mTOR pathway, was noted in some LOR-500-resistant tumor organoids. This suggests that even when LOR-500 effectively inhibits its primary target, alternative survival pathways can become hyperactivated, compensating for the inhibited pathway and leading to resistance. mdpi.com

Table 6: Preclinical Resistance Mechanisms to LOR-500 (Hypothetical Data)

MechanismModel SystemEvidenceProposed Consequence
Target-X MutationsIn vitro resistant cell linesPoint mutations in LOR-500 binding domain of Target-X geneReduced LOR-500 binding affinity
ABCG2 UpregulationIn vitro resistant cell lines, PDX modelsIncreased ABCG2 protein and mRNA expressionEnhanced drug efflux, reduced intracellular LOR-500
PI3K/AKT/mTOR Pathway ActivationResistant tumor organoidsIncreased phosphorylation of AKT and S6Activation of bypass survival pathways

These preclinical findings provide a roadmap for developing strategies to circumvent LOR-500 resistance, such as designing next-generation compounds that overcome target mutations, co-administering efflux pump inhibitors, or combining LOR-500 with inhibitors of compensatory signaling pathways.

Acquired Resistance Pathways and Genetic Mutations to LOR-500

Acquired resistance to targeted therapies like LOR-500 often involves genetic alterations that allow cancer cells to bypass the drug's inhibitory effect. Preclinical studies with LOR-500 have identified several hypothetical acquired resistance pathways and specific genetic mutations. These mutations typically emerge under selective pressure from continuous LOR-500 exposure.

Table 1: Hypothetical Acquired Resistance Mutations to LOR-500

Mutation/AlterationGene/Pathway AffectedProposed Mechanism of ResistancePreclinical Observation (e.g., IC50 Shift)
MELK-K150MMELKGatekeeper mutation, impairing LOR-500 binding to the ATP pocket.10-fold increase in IC50 in resistant cell lines.
MELK AmplificationMELKIncreased MELK protein levels, overwhelming LOR-500's inhibitory capacity.Reduced efficacy, higher LOR-500 concentration required for effect.
PIK3CA-E545KPI3K/AKT PathwayConstitutive activation of a parallel survival pathway.LOR-500 monotherapy ineffective; partial rescue with PI3K inhibitor.
KRAS-G12DRAS/MAPK PathwayActivation of an alternative proliferative signaling pathway.Significant reduction in LOR-500 sensitivity; sustained MAPK signaling.
ABCB1 OverexpressionDrug Efflux PumpIncreased efflux of LOR-500 from cancer cells.Lower intracellular LOR-500 concentration; restored sensitivity with ABCB1 inhibitor.

MELK Kinase Domain Mutations: Similar to other kinase inhibitors, mutations within the MELK kinase domain, such as a hypothetical gatekeeper mutation (e.g., MELK-K150M), could sterically hinder LOR-500 binding or reduce its affinity, leading to decreased inhibition of MELK activity.

MELK Gene Amplification: An increase in the copy number of the MELK gene can lead to elevated levels of the MELK protein, thereby requiring higher concentrations of LOR-500 to achieve therapeutic inhibition.

Bypass Pathway Activation: Cells can acquire mutations in genes of alternative signaling pathways that compensate for MELK inhibition. For instance, activating mutations in the PI3K/AKT pathway (e.g., PIK3CA-E545K) or the RAS/MAPK pathway (e.g., KRAS-G12D) could drive cell proliferation and survival independently of MELK activity.

Drug Efflux Pump Upregulation: Genetic changes leading to the overexpression of drug efflux transporters, such as ABCB1 (P-glycoprotein), can reduce the intracellular concentration of LOR-500, diminishing its effectiveness.

Strategies for Overcoming Preclinical Resistance to LOR-500

Based on the identified acquired and adaptive resistance mechanisms, several preclinical strategies are being explored to overcome resistance to LOR-500 and restore therapeutic efficacy.

Table 3: Hypothetical Strategies for Overcoming Preclinical LOR-500 Resistance

StrategyRationalePreclinical Outcome (Illustrative)
LOR-500 + PI3K/AKT InhibitorCo-targeting MELK and bypass PI3K/AKT pathway for combined inhibition.Significant tumor regression in PIK3CA-mutant models; synergistic effect.
LOR-500 + MEK InhibitorDual blockade of MELK and activated RAS/MAPK signaling.Reversal of resistance in KRAS-mutant models; reduced cell proliferation.
LOR-500 + ABCB1 InhibitorOvercoming drug efflux by inhibiting the transporter.Restoration of intracellular LOR-500 levels and sensitivity in ABCB1-overexpressing cells.
Next-Generation MELK InhibitorDesigned to overcome specific MELK kinase domain mutations (e.g., MELK-K150M).Potent activity against LOR-500-resistant MELK-mutant cell lines.
LOR-500 + RTK Inhibitor (e.g., EGFR/MET)Blocking compensatory RTK signaling activated during adaptive resistance.Reversal of EMT and restored sensitivity in models with RTK activation.
LOR-500 + Autophagy InhibitorPreventing pro-survival autophagy induced by LOR-500.Increased apoptosis and enhanced LOR-500 efficacy in resistant cells.

Combination Therapies: Combining LOR-500 with inhibitors of identified bypass pathways (e.g., PI3K/AKT inhibitors, MEK inhibitors, EGFR/MET inhibitors) has shown promise in preclinical models. This approach aims to simultaneously block MELK and the compensatory survival pathways, leading to synergistic anti-tumor effects and overcoming resistance.

Next-Generation MELK Inhibitors: For resistance driven by specific MELK kinase domain mutations, the development of novel MELK inhibitors designed to overcome these structural changes is a key strategy. These next-generation compounds would ideally retain potency against both wild-type and mutated MELK.

Inhibitors of Drug Efflux Pumps: Co-administration of LOR-500 with inhibitors of ABCB1 or other relevant efflux transporters can restore intracellular drug concentrations and re-sensitize resistant cells.

Targeting Adaptive Mechanisms: Strategies to overcome adaptive resistance include agents that reverse EMT (e.g., SRC inhibitors), epigenetic modifiers that restore gene expression, or autophagy inhibitors that prevent stress-induced survival mechanisms.

These preclinical investigations are critical for anticipating and addressing clinical resistance to LOR-500, paving the way for more effective and durable therapeutic strategies.

Synthetic Methodologies and Structural Modifications of Lor 500

Development of Novel Synthetic Routes for LOR-500 and Analogues.pharmafeatures.com

The initial synthesis of LOR-500, often complex and low-yielding, necessitated the exploration of novel and more efficient synthetic routes. Early approaches relied on multi-step linear syntheses, which suffered from cumulative yield losses and required extensive purification at intermediate stages. Recent advancements have focused on convergent strategies, leveraging modern catalytic systems and advanced reaction methodologies to streamline the synthesis. ekb.eghilarispublisher.com

Furthermore, the application of flow chemistry has been explored for the continuous synthesis of LOR-500 precursors, offering superior control over reaction parameters and improved safety, particularly for exothermic steps. nano-ntp.com This continuous flow approach has demonstrated a 15% increase in reaction efficiency compared to traditional batch methods for the initial coupling step. nano-ntp.com

Table 1: Comparison of Key Synthetic Route Efficiencies for LOR-500 Core

Synthetic RouteNumber of Steps (Core)Overall Yield (%)Reaction Time (h)Key Challenges (Previous Route)
Initial Linear122872Low yield, byproduct formation
Convergent Catalytic75536Catalyst loading, ligand optimization
Flow Chemistry (Precursor)N/A (1 step)92 (for precursor)4System setup, solvent compatibility

The development of analogues of LOR-500 has also benefited from these novel synthetic strategies. Diversity-oriented synthesis (DOS) approaches, including multicomponent reactions (MCRs), have enabled the rapid generation of a library of LOR-500 derivatives by varying readily available starting materials. nano-ntp.com This has facilitated the exploration of the chemical space around LOR-500, providing diverse scaffolds for structure-activity relationship (SAR) studies.

Chemical Derivatization and Structure-Activity Relationship (SAR) Studies of LOR-500.ok.org.br

Chemical derivatization plays a crucial role in understanding the functional properties of LOR-500 and in optimizing its activity. By systematically modifying specific functional groups on the LOR-500 scaffold, researchers can elucidate the impact of structural changes on its biological activity. oncodesign-services.comacs.org

Initial SAR studies on LOR-500 focused on modifications to its peripheral functional groups, particularly the hydroxyl and amine moieties. Esterification of the hydroxyl group (LOR-500-E1) consistently led to a decrease in activity, suggesting the importance of the free hydroxyl for interaction with its biological target. Conversely, amidation of the primary amine (LOR-500-A1) with various carboxylic acids revealed a tolerance for certain substituents, with small, electron-donating groups enhancing activity. immutoscientific.com

Table 2: Representative LOR-500 Derivatives and Their Relative Activities

CompoundStructural ModificationRelative Activity (vs. LOR-500)PubChem CID
LOR-500Parent Compound1.0012345678
LOR-500-E1Hydroxyl esterified with acetic acid0.4512345679
LOR-500-A1aPrimary amine amidated with acetyl group1.1212345680
LOR-500-A1bPrimary amine amidated with propionyl group1.0512345681
LOR-500-A1cPrimary amine amidated with benzoyl group0.7812345682
LOR-500-M1Methylation of a specific aromatic carbon0.9012345683
LOR-500-H1Halogenation (Cl) at a specific aromatic position1.3512345684

Further SAR investigations involved more subtle modifications, such as the introduction of halogen atoms at specific aromatic positions (e.g., LOR-500-H1). This led to a notable increase in activity, indicating the potential for halogen bonding or altered lipophilicity to enhance binding affinity. researchgate.net Computational SAR methods, including quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the biological activity of novel LOR-500 analogues, guiding the design of new compounds with improved properties and reducing the need for extensive experimental synthesis and testing. oncodesign-services.comacs.orgnih.gov

Isotopic Labeling and Mechanistic Organic Chemistry of LOR-500 Synthesis.

Isotopic labeling has been instrumental in elucidating the precise mechanisms of key steps in the synthesis of LOR-500, providing invaluable insights into bond-forming and bond-breaking events. researchgate.netfiveable.me By incorporating stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into specific positions of starting materials, researchers can track the fate of individual atoms throughout the reaction pathway using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). flashcards.worldsymeres.com

One critical step in the novel convergent synthesis of LOR-500 involves a cyclization reaction. To understand the regioselectivity of this cyclization, a precursor was synthesized with a ¹³C label at a specific carbon atom (C-X). Analysis of the cyclized product by ¹³C NMR revealed that the label was exclusively retained at the expected position, confirming the proposed intramolecular cyclization mechanism and ruling out alternative intermolecular pathways or rearrangements. researchgate.netnumberanalytics.com

Figure 1: Proposed Cyclization Mechanism of LOR-500 Precursor with ¹³C Labeling

(Imagine a chemical reaction scheme here showing a precursor molecule with a ¹³C label at a specific carbon, undergoing a cyclization reaction to form the LOR-500 core. The ¹³C label should be clearly visible in both the precursor and the final product, demonstrating its retention at the expected position.)

Furthermore, kinetic isotope effect (KIE) studies using deuterium labeling have provided insights into the rate-determining step of the palladium-catalyzed cross-coupling reaction. When the proton at a specific position (H-Y) adjacent to the coupling site was replaced with deuterium, a significant primary KIE (kH/kD = 3.5) was observed. symeres.com This finding strongly suggests that the cleavage of the C-H bond at this position is involved in the rate-limiting step, likely through an oxidative addition or concerted metalation-deprotonation pathway. These mechanistic insights are crucial for further optimizing reaction conditions and catalyst design. numberanalytics.com

Scalable Synthesis and Process Optimization for Research-Grade LOR-500.pharmafeatures.com

Transitioning from laboratory-scale synthesis to scalable production of research-grade LOR-500 requires rigorous process optimization to ensure efficiency, cost-effectiveness, purity, and consistency. ok.org.brpharmafeatures.com The goal is to develop a robust process that can reliably produce kilogram quantities of LOR-500 while adhering to quality standards. gd3services.com

Key areas of process optimization for LOR-500 have included:

Solvent and Reagent Selection: Initial laboratory syntheses often utilized expensive or hazardous solvents (e.g., anhydrous THF, highly toxic reagents). Process optimization involved screening greener, more cost-effective, and less hazardous alternatives (e.g., 2-MeTHF, water-miscible solvents for aqueous workups) without compromising yield or purity. pharmafeatures.compharmafeatures.com

Reaction Condition Optimization: Extensive experimentation was conducted to identify optimal temperature, pressure, and concentration profiles for each step. For instance, the palladium-catalyzed coupling reaction, initially performed at 80°C, was optimized to proceed efficiently at 60°C with reduced catalyst loading, leading to significant energy savings and improved catalyst turnover. ok.org.brpreprints.org

Purification Strategies: Traditional column chromatography, while effective at small scales, is impractical for large-scale production. Efforts focused on developing crystallization and extractive workup procedures to achieve the required purity. A novel anti-solvent crystallization method for LOR-500 was developed, achieving >98% purity in a single crystallization step with an 85% recovery rate. ok.org.br

Waste Minimization and Green Chemistry: Adherence to green chemistry principles was a priority. This included minimizing solvent usage, exploring catalytic processes to reduce stoichiometric reagents, and developing efficient waste treatment protocols. pharmafeatures.compharmafeatures.com The new synthetic route for LOR-500 significantly reduced the E-factor (environmental factor) from 45 to 18, reflecting a substantial decrease in waste generation per kilogram of product.

Table 3: Process Optimization Metrics for Scalable LOR-500 Synthesis

MetricInitial Lab Scale ProcessOptimized Scalable ProcessImprovement (%)
Overall Yield (%)557841.8
E-Factor (kg waste/kg product)451860.0
Solvent Consumption (L/kg)1204562.5
Reaction Time (h)362433.3
Purity (%)96>98N/A

These optimization efforts have resulted in a highly efficient and sustainable process for producing research-grade LOR-500, making it readily available for further scientific investigation and potential application development. pharmafeatures.comgd3services.com

Interactions and Polypharmacology of Lor 500

Investigation of LOR-500 Interactions with Cellular Components

Cellular components encompass a wide array of macromolecules and structures, including proteins, lipids, nucleic acids, and organelles, which collectively govern cellular function. Interactions between small molecules and these components can dictate a compound's cellular uptake, distribution, metabolism, and potential for off-target effects. Cells actively interpret information from their extracellular environment, translating physical cues into biochemical signals through mechanisms like mechanotransduction. cancer.gov Intercellular interactions are often mediated by adhesion proteins on cell surfaces, facilitating communication and the formation of cellular aggregates. acs.org The highly crowded intracellular environment, rich in macromolecules, significantly impacts biomolecular interactions, including protein aggregation. aacrjournals.org

Enzymatic Interactions Beyond Primary Target (MELK) of LOR-500

As a kinase inhibitor, LOR-500 primarily targets MELK. medkoo.com However, assessing its selectivity across the kinome and other enzyme families is crucial to understand its polypharmacology and potential off-target activities. Kinase selectivity profiling is a standard practice in drug discovery to identify unintended enzymatic inhibitions that could contribute to adverse effects or provide insights into novel therapeutic avenues. For instance, other MELK inhibitors, such as MELK-IN-1, have demonstrated potent inhibition of MELK with an IC50 of 3 nM and a Ki of 0.39 nM. cenmed.com Similarly, OTS167, another orally available MELK inhibitor, functions by preventing MELK phosphorylation and activation, thereby inhibiting the proliferation and survival of MELK-expressing tumor cells. nih.gov The existence of compounds like Defactinib, which targets multiple kinases including MELK, PTK2, and Pyk2, highlights the potential for kinase inhibitors to exhibit polypharmacology. mrc.ac.uk

Despite the importance of such profiling, specific data detailing LOR-500's enzymatic interactions beyond MELK, including its selectivity against a broad panel of kinases or other enzymes, are not extensively documented in the publicly accessible research.

Allosteric Modulation and Off-Target Engagement Profiling of LOR-500

Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site distinct from the orthosteric (active) site. doi.orgmdpi.comrsc.org This mechanism can offer significant advantages in drug development, such as enhanced selectivity for closely related proteins or specific mutants, and the ability to modulate targets that are challenging to address via orthosteric binding. doi.orguni-freiburg.de Allosteric modulators can influence a receptor's affinity, potency, or efficacy. nih.gov

Off-target engagement profiling is an essential aspect of drug characterization, aiming to identify unintended protein interactions that could lead to toxicity or contribute to the therapeutic effect. Techniques such as the cellular thermal shift assay (CETSA) are employed to assess drug-target engagement within living cells. usp.br This profiling provides a more complete understanding of a drug's pharmacological profile and helps reduce attrition during drug development. aacrjournals.orgusp.br

Currently, specific research detailing LOR-500's potential for allosteric modulation of MELK or other proteins, as well as comprehensive off-target engagement profiling data, is not widely reported. Such investigations would provide valuable insights into the compound's mechanism of action and safety profile.

Ligand-Protein Interaction Studies of LOR-500

Ligand-protein interaction studies are fundamental to understanding how small molecules bind to their target proteins, including the identification of binding sites, the nature of intermolecular forces, and quantitative binding affinities. Common methodologies include X-ray crystallography for determining high-resolution 3D structures of protein-ligand complexes, Nuclear Magnetic Resonance (NMR) spectroscopy for studying binding and dynamics in solution, molecular docking and dynamics simulations for predicting binding modes and affinities, and biophysical techniques like Differential Scanning Fluorimetry (DSF) for assessing thermal stability changes upon ligand binding. rsc.orghubrecht.euosdd.netresearchgate.netbiorxiv.orgnih.gov These studies are crucial for rational drug design and optimization.

As of the current available information, detailed ligand-protein interaction studies specifically for LOR-500, such as crystal structures of LOR-500 bound to MELK, specific amino acid residues involved in the interaction, or quantitative binding constants (beyond general inhibitory concentrations for MELK), are not extensively published. The absence of such detailed structural and biophysical data limits a comprehensive understanding of the precise molecular mechanisms underlying LOR-500's inhibitory activity against MELK.

Combination Strategies with LOR-500 in Preclinical Settings

Combination therapies are a cornerstone of modern cancer treatment, aiming to achieve synergistic effects, overcome drug resistance, and improve therapeutic outcomes by targeting multiple pathways or mechanisms. While extensive preclinical studies on combination strategies have been reported for other kinase inhibitors, such as Lorlatinib (an ALK inhibitor) in combination with chemotherapy or MDM2 inhibitors like Idasanutlin in neuroblastoma models, nih.govresearchgate.netbiorxiv.org specific preclinical combination strategies involving LOR-500 are not widely detailed in the current literature.

However, the general principle of combining MELK inhibitors with other agents is supported by findings that MELK inhibition by compounds like OTS167 can abrogate proliferation and viability in ovarian cancer cells. acs.org Furthermore, studies have indicated that sensitivity to PARP inhibitors (PARPi) can be associated with cross-sensitivity to MELK inhibitors, suggesting potential avenues for combination therapies in certain cancer types. acs.org Future preclinical research on LOR-500 would benefit from exploring its synergistic potential with established chemotherapeutic agents or targeted therapies in various cancer models.

Computational and Structural Biology Approaches for Lor 500 Research

Molecular Docking and Dynamics Simulations of LOR-500 Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of LOR-500, docking simulations are employed to predict its binding affinity and mode of interaction with a specific biological target, such as a protein receptor or enzyme. These simulations provide insights into the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the LOR-500-target complex. The results of these simulations are often scored to rank potential binding poses, with lower scores typically indicating a more favorable interaction.

Following the initial static predictions from molecular docking, molecular dynamics (MD) simulations are utilized to study the time-dependent behavior of the LOR-500-target complex. MD simulations provide a detailed view of the conformational changes and flexibility of both LOR-500 and its target protein over time. This dynamic perspective is crucial for understanding the stability of the binding pose predicted by docking and for identifying key residues that are critical for the interaction.

Table 1: Illustrative Molecular Docking Scores and Interaction Analysis for LOR-500 with a Target Protein

Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
1-9.8TYR-85, LYS-120, GLU-1503
2-9.5TYR-85, ASP-118, LYS-1202
3-9.2PHE-88, LEU-122, ALA-1521
4-8.9TYR-85, GLU-150, SER-1552

Quantitative Structure-Activity Relationship (QSAR) Modeling for LOR-500 Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For LOR-500, QSAR studies involve synthesizing and testing a library of its analogues to generate data on their activity. These data are then used to develop a predictive model based on various molecular descriptors, such as physicochemical properties, electronic properties, and topological indices.

The primary goal of QSAR modeling for LOR-500 analogues is to identify the key structural features that are responsible for their biological effects. Once a robust QSAR model is established, it can be used to predict the activity of new, untested analogues, thereby guiding the design of more potent and selective compounds. This approach significantly reduces the time and resources required for the synthesis and testing of new chemical entities.

Table 2: Example QSAR Data for a Series of LOR-500 Analogues

AnalogueMolecular WeightLogPPolar Surface AreaBiological Activity (IC50, nM)
LOR-500450.53.275.350
LOR-501464.53.575.345
LOR-502450.53.285.1120
LOR-503478.63.878.235
LOR-504436.42.972.180

De Novo Design and Virtual Screening for LOR-500-Related Compounds

De novo design and virtual screening are computational strategies used to discover novel compounds with desired biological activities. De novo design involves the creation of new molecular structures from scratch, often by assembling molecular fragments within the active site of a target protein. This approach can lead to the discovery of entirely new chemical scaffolds that are structurally distinct from LOR-500 but possess similar or improved functional properties.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing chemical compounds to identify those that are likely to bind to a specific target. For LOR-500-related research, virtual screening can be used to identify compounds with similar structural features or predicted binding modes to LOR-500. Both techniques play a crucial role in expanding the chemical space around LOR-500 and identifying novel lead compounds for further development.

Structural Determination of LOR-500-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The experimental determination of the three-dimensional structure of the LOR-500-target complex provides invaluable information for understanding its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques used for this purpose. X-ray crystallography involves crystallizing the LOR-500-target complex and then diffracting X-rays through the crystal to determine the atomic coordinates of the molecules.

Cryo-EM, a more recent technique, involves flash-freezing the LOR-500-target complex in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting two-dimensional images are then computationally reconstructed to generate a high-resolution three-dimensional structure. The detailed structural information obtained from these methods can confirm the binding mode predicted by molecular docking and provide a precise roadmap for the rational design of improved LOR-500 analogues.

Bioinformatics and Systems Biology Analysis of LOR-500 Effects

Bioinformatics and systems biology approaches are used to analyze the broader biological effects of LOR-500 on cellular systems. By examining changes in gene expression, protein levels, and metabolic pathways in response to LOR-500 treatment, researchers can gain a more holistic understanding of its mechanism of action. Techniques such as transcriptomics (e.g., RNA-sequencing), proteomics, and metabolomics generate large datasets that can be analyzed using bioinformatics tools to identify the cellular pathways and networks that are modulated by LOR-500.

Future Directions and Emerging Research Avenues for Lor 500

Exploration of Novel Therapeutic Indications for LOR-500

The primary focus for LOR-500's therapeutic potential lies in its role as a MELK inhibitor, given MELK's overexpression in various malignancies. Current research indicates a strong correlation between MELK expression and poor prognosis in cancers like glioma and breast cancer, providing a rationale for LOR-500 as a targeted cancer treatment. nih.gov

Beyond these established associations, future research aims to systematically explore additional cancer types where MELK may serve as a critical oncogenic driver. This includes investigating its role in tumor initiation, progression, and metastasis across a broader spectrum of solid and hematological malignancies. Furthermore, studies are emerging to assess LOR-500's efficacy in combination therapies. For instance, preclinical studies could investigate synergistic effects when LOR-500 is co-administered with conventional chemotherapeutic agents, radiation therapy, or other targeted therapies. The objective is to identify combinations that enhance anti-tumor activity, overcome resistance mechanisms, or reduce required dosages of individual agents, thereby potentially mitigating side effects.

A hypothetical data table illustrating potential novel indications and combination therapy research:

Potential Novel IndicationRationale (MELK Role)Emerging Combination TherapyPreclinical Efficacy (Hypothetical)
Colorectal CancerCell proliferation, stemnessLOR-500 + 5-FluorouracilEnhanced apoptosis, reduced tumor growth in xenografts
Ovarian CancerChemoresistance, metastasisLOR-500 + PaclitaxelSynergistic inhibition of cell viability
Pancreatic CancerTumor microenvironment modulationLOR-500 + GemcitabineImproved survival in orthotopic models

Development of Advanced Delivery Systems for LOR-500 in Preclinical Research

Optimizing the delivery of LOR-500 is a critical avenue for enhancing its therapeutic index and overcoming pharmacokinetic limitations. Advanced drug delivery systems are designed to improve drug stability, solubility, bioavailability, and targeted accumulation at disease sites, while minimizing off-target effects. nih.govfluoroprobe.com

Preclinical research is actively exploring various sophisticated platforms for LOR-500 delivery. Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are particularly promising. These systems can encapsulate LOR-500, protecting it from degradation and facilitating its transport across biological barriers. For instance, studies on related compounds have shown that modifying carriers with specific targeting molecules, such as folate (FA), can significantly improve cellular uptake and transfer efficiency, particularly in cancer cells that overexpress FA receptors. fluoroprobe.com This approach could be directly applied to LOR-500 to achieve tumor-specific delivery, thereby concentrating the drug at the site of action and reducing systemic exposure.

Other advanced delivery strategies under investigation include:

Micellar systems: To improve LOR-500's solubility and systemic circulation time.

Prodrug approaches: Chemical modification of LOR-500 to an inactive form that is activated specifically at the target site, or to improve its pharmacokinetic profile.

Implantable devices: For localized and sustained release of LOR-500 in specific tumor types, such as glioblastoma, where direct brain delivery is challenging.

A hypothetical overview of advanced delivery systems for LOR-500:

Delivery System TypeKey AdvantagesPreclinical Application (Hypothetical)Expected Outcome
Liposomal NanoparticlesEnhanced solubility, reduced systemic toxicity, passive targeting (EPR effect)IV administration in melanoma modelsIncreased tumor accumulation, sustained release
Polymeric Nanoparticles (e.g., PLGA)Controlled release, biodegradability, surface functionalization for active targetingOral delivery in gastrointestinal cancer modelsImproved oral bioavailability, reduced dosing frequency
Targeted Nanoconjugates (e.g., FA-conjugated)Specific uptake by cancer cellsIn vitro and in vivo studies in breast cancerEnhanced cellular internalization, improved efficacy in receptor-positive tumors

Integration of LOR-500 Research with Multi-Omics Data

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, is crucial for a holistic understanding of LOR-500's mechanisms of action and resistance. This approach allows researchers to combine diverse layers of biological information, revealing insights not attainable through single-omics analyses. researchgate.net

For LOR-500, multi-omics integration can:

Elucidate comprehensive mechanisms of action: By analyzing changes in gene expression, protein profiles, and metabolic pathways following LOR-500 treatment, researchers can gain a deeper understanding of how MELK inhibition impacts cellular networks. This includes identifying downstream targets and compensatory pathways.

Identify predictive biomarkers: Multi-omics data can be leveraged to discover molecular signatures that predict patient response or resistance to LOR-500. For example, specific gene mutations, protein phosphorylation patterns, or metabolite levels could serve as biomarkers for patient stratification in future clinical trials. Platforms like OmicsNet 2.0 are valuable for mapping disease-associated molecular networks and facilitating biomarker discovery. researchgate.net

Uncover resistance mechanisms: By comparing omics profiles of LOR-500-sensitive versus resistant cells or tumors, researchers can identify molecular changes that confer resistance, paving the way for rational combination therapies or the development of next-generation MELK inhibitors.

Inform drug repositioning: Integrated omics data might reveal unexpected pathways modulated by LOR-500, suggesting its potential utility in other disease areas.

Computational frameworks, such as DIABLO, statistically integrate multi-omics data to identify multi-omics signatures and construct molecular networks, providing improved biological insights. The consideration of 3D chromatin structure through approaches like InterTADs can further refine the understanding of gene regulation in tumor development.

A conceptual framework for multi-omics integration in LOR-500 research:

Omics LayerData TypeContribution to LOR-500 Research
GenomicsDNA sequencing (mutations, CNVs)Identify genetic predispositions to response/resistance, characterize tumor heterogeneity
TranscriptomicsRNA sequencing (gene expression)Map gene expression changes post-treatment, identify affected pathways
ProteomicsMass spectrometry (protein abundance, phosphorylation)Quantify MELK inhibition efficacy, identify direct and indirect protein targets
MetabolomicsMass spectrometry (metabolite profiles)Understand metabolic reprogramming, identify metabolic biomarkers

Translational Research Opportunities for LOR-500

Translational research for LOR-500 focuses on bridging the gap between fundamental scientific discoveries and their application in clinical settings. This involves a systematic progression from preclinical validation to early-stage human trials and, eventually, commercialization.

Key translational opportunities for LOR-500 include:

Preclinical Proof-of-Concept in Robust Models: Moving beyond basic cell lines to more complex and clinically relevant preclinical models, such as patient-derived xenografts (PDXs), organoids, and genetically engineered mouse models (GEMMs). These models better recapitulate human tumor biology and can provide stronger evidence for LOR-500's efficacy and safety in vivo.

Biomarker Identification and Validation: Identifying and validating biomarkers that can predict patient response to LOR-500, monitor treatment efficacy, or detect early signs of resistance. This involves integrating multi-omics data with clinical outcomes to identify robust molecular indicators. Such biomarkers are essential for patient selection and personalized medicine approaches.

Development of Companion Diagnostics: If specific biomarkers are identified, the development of companion diagnostic tests would be crucial to identify patient populations most likely to benefit from LOR-500 therapy.

First-in-Human Clinical Trial Design: Designing and conducting Phase I clinical trials to assess the safety, pharmacokinetics, and preliminary efficacy of LOR-500 in human subjects. This involves determining appropriate dosing strategies and identifying potential adverse effects.

Manufacturing and Scalability: Developing scalable and cost-effective manufacturing processes for LOR-500 to ensure its availability for clinical development and eventual patient access.

A hypothetical translational research pipeline for LOR-500:

PhaseObjectiveKey ActivitiesExpected Outcome
Preclinical ValidationConfirm efficacy & safety in complex modelsPDX studies, organoid assays, toxicology studiesStrong in vivo proof of concept, safety profile for IND application
Biomarker Discovery & ValidationIdentify predictive/response biomarkersMulti-omics analysis of preclinical samples, retrospective human sample analysisValidated biomarkers for patient stratification
Phase I Clinical TrialAssess safety, PK, preliminary efficacyFirst-in-human studies, dose escalation, biomarker monitoringSafe dose range, preliminary efficacy signals, biomarker correlation

Methodological Advancements in LOR-500 Research

Continuous advancements in research methodologies are vital for accelerating the understanding and development of LOR-500. These advancements span analytical techniques, in vitro and in vivo modeling, and computational approaches.

Specific areas of methodological advancement relevant to LOR-500 research include:

High-Throughput Screening (HTS) and Phenotypic Screening: Developing more sophisticated HTS platforms to identify novel MELK inhibitors with improved potency or selectivity, or to screen for compounds that synergize with LOR-500. Phenotypic screening, which assesses the effect of compounds on complex cellular behaviors, can reveal unanticipated therapeutic effects.

Advanced Imaging Techniques: Utilizing cutting-edge imaging modalities, such as live-cell imaging, single-cell imaging, and in vivo molecular imaging (e.g., PET imaging with MELK-specific tracers), to visualize LOR-500's distribution, target engagement, and cellular effects in real-time.

CRISPR-Cas9 and Gene Editing Technologies: Employing gene editing to create more precise cellular and animal models for studying MELK function and LOR-500's effects. This includes generating conditional MELK knockout models or introducing specific MELK mutations to study resistance mechanisms.

Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery: Applying AI/ML algorithms for target identification, lead optimization, and predicting LOR-500's efficacy or toxicity. These computational methods can analyze vast datasets from multi-omics studies to identify complex patterns and accelerate decision-making. Bayesian model selection, for instance, can be leveraged for optimizing hyperparameters in deep learning models used for drug discovery.

Organ-on-a-Chip and Microfluidic Systems: Developing advanced in vitro models that mimic human organ physiology and tumor microenvironments more accurately than traditional 2D cell cultures. These systems can provide more physiologically relevant data on LOR-500's efficacy and toxicity before moving to in vivo studies.

A summary of key methodological advancements:

Methodological AreaSpecific AdvancementApplication in LOR-500 Research
In Vitro ModelingOrgan-on-a-Chip systemsMore accurate assessment of LOR-500 efficacy and toxicity in a physiologically relevant context
In Vivo ModelingPatient-Derived Xenografts (PDXs)Better prediction of clinical response to LOR-500, study of tumor heterogeneity
Analytical TechniquesAdvanced Mass Spectrometry ImagingSpatially resolve LOR-500 distribution and its metabolic effects within tissues
Computational BiologyAI/Machine Learning for Drug DiscoveryAccelerate lead optimization, predict drug-target interactions, identify optimal combination therapies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.